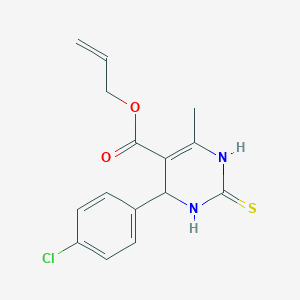

Allyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Allyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation involving aldehydes, β-ketoesters, and urea/thiourea analogs. Structurally, it features a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 6, a thioxo (C=S) moiety at position 2, and an allyl ester at position 3.

The compound’s tetrahydropyrimidine ring is expected to adopt a twisted boat conformation, as observed in structurally similar DHPMs, stabilized by intramolecular hydrogen bonds (e.g., N–H···S or N–H···O) and intermolecular interactions (e.g., C–H···π, C–H···O) . These conformational features are critical for its molecular recognition in pharmacological contexts, such as binding to enzyme active sites.

Propriétés

IUPAC Name |

prop-2-enyl 4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-3-8-20-14(19)12-9(2)17-15(21)18-13(12)10-4-6-11(16)7-5-10/h3-7,13H,1,8H2,2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCYMCKBZDAYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Allyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H15ClN2O2S

- Molecular Weight : 322.81 g/mol

- CAS Number : 616213-21-9

The structure features a tetrahydropyrimidine ring with an allyl group and a chlorophenyl moiety, which contribute to its unique biological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in the pyrimidine class have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group is believed to enhance this activity.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity in various assays, indicating its potential to scavenge free radicals and mitigate oxidative stress .

- Anticancer Effects : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell proliferation in vitro .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies have indicated that similar compounds can inhibit key enzymes involved in cancer progression and inflammation .

- Interference with Cell Signaling Pathways : The compound's structure may allow it to interact with specific receptors or signaling molecules within cells, altering their function and leading to therapeutic effects .

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer potential of a related compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The presence of the chlorophenyl group was noted to enhance this activity due to increased lipophilicity and receptor binding affinity .

Future Directions

Further empirical investigations are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future research include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Clinical Trials : To evaluate safety and efficacy in humans.

- Structural Modifications : To enhance biological activity or reduce toxicity through synthetic modifications.

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in three key regions:

Ester Group : Replacement of the allyl ester with ethyl, methyl, or long-chain fatty acid esters (e.g., octadec-9-enyl).

Aryl Substituents : Substitution of the 4-chlorophenyl group with 4-hydroxyphenyl, 4-methoxyphenyl, or 3-bromophenyl.

2-Position Functional Group : Thioxo (C=S) vs. oxo (C=O).

Table 1: Comparison of Key Analogs

*Inference based on analogous allyl derivatives in .

Crystallographic and Conformational Analysis

- Ethyl 4-(4-chlorophenyl) Analogs : The tetrahydropyrimidine ring adopts a twisted boat conformation with a mean C–C bond deviation of 0.004–0.006 Å. The 4-chlorophenyl group forms a dihedral angle of ~84° with the pyrimidine ring, stabilized by C–H···O interactions (R factor = 0.049–0.071) .

- However, crystallographic data for the allyl derivative are lacking in the provided evidence.

Pharmacological Relevance

- 4-Chlorophenyl vs. 4-Hydroxyphenyl : Chlorine’s electron-withdrawing effect increases lipophilicity and membrane permeability, whereas hydroxyl groups improve solubility but reduce bioavailability .

- Allyl Ester : May confer metabolic stability or serve as a prodrug moiety, as allyl groups are susceptible to enzymatic hydrolysis in vivo .

Intermolecular Interactions and Stability

Q & A

Q. What are the optimal synthetic routes for this compound, and how is reaction progress monitored?

Q. How can X-ray crystallography confirm the molecular structure?

Q. What computational methods aid in designing novel derivatives?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms predict regioselectivity and stability. For example, ICReDD integrates computational screening with experimental validation to prioritize derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position, which enhance electrophilic reactivity . Molecular dynamics simulations further assess solvent effects on reaction kinetics .

Q. How do substituents on the phenyl ring influence biological activity?

Substituent effects are probed via structure-activity relationship (SAR) studies. For instance:

- Electron-Withdrawing Groups (EWGs) : A 4-chlorophenyl group increases antibacterial potency by enhancing lipophilicity and membrane penetration .

- Regioselectivity Control : Steric hindrance from ortho-substituents directs thioxo-group orientation, impacting hydrogen bonding in target binding pockets .

Methodological Note : Synthesize derivatives using regioselective Biginelli conditions (e.g., thiourea analogs and substituted benzaldehydes), then validate activity via MIC assays against S. aureus .

Q. How should researchers resolve discrepancies in spectroscopic data between batches?

Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or stereochemical impurities. Mitigation strategies include:

- Multi-Technique Validation : Cross-check NMR (¹H/¹³C), IR, and HRMS data .

- Dynamic HPLC : Monitor tautomeric equilibria (e.g., thione ↔ thiol forms) using C18 columns and acetonitrile/water gradients .

- Crystallographic Correlation : Compare experimental SCXRD data with computational models (e.g., Mercury CSD) to identify conformational outliers .

Data Contradiction Analysis

Q. Why do catalytic conditions yield varying enantiomeric excess (ee) in asymmetric syntheses?

Discrepancies in ee values often stem from catalyst-substrate mismatches. For example:

- AlCl₃ vs. Chiral Catalysts : AlCl₃ produces racemic mixtures, while Jacobsen-type catalysts (e.g., Mn-salen) induce enantioselectivity via π-π interactions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving ee by 15–20% compared to ethanol .

Table 3: Catalyst Performance Comparison

| Catalyst | ee (%) | Solvent | Reference |

|---|---|---|---|

| AlCl₃ | 0 | Ethanol | |

| Mn-salen | 85 | DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.